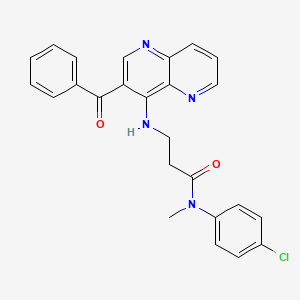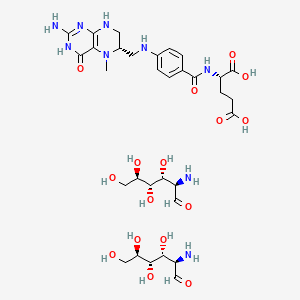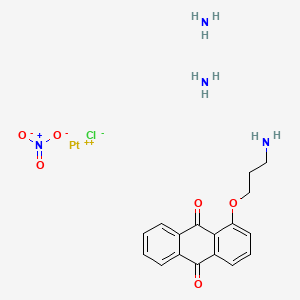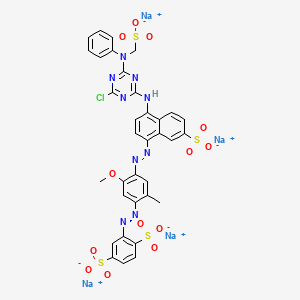
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II): is a complex compound that combines the properties of anthraquinone and platinum Anthraquinone is a hydrocarbon known for its applications in dyes and pigments, while platinum is a precious metal widely used in catalysis and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the following steps:
Preparation of Anthraquinon-1-ylamine: This involves the reduction of anthraquinone to anthraquinon-1-ylamine using a suitable reducing agent.
Formation of the Intermediate: The anthraquinon-1-ylamine is then reacted with ethylenediamine to form the intermediate compound.
Complexation with Platinum: The intermediate is then reacted with a platinum(II) chloride complex under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The anthraquinone moiety can undergo oxidation reactions, which may alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the anthraquinone moiety to its corresponding hydroquinone form.
Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.
Major Products:
Oxidation: Products may include oxidized forms of the anthraquinone moiety.
Reduction: Reduced forms of the anthraquinone moiety, such as hydroquinone derivatives.
Substitution: New platinum complexes with different ligands.
Scientific Research Applications
Chemistry:
Catalysis: The platinum center in the compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology:
DNA Intercalation: The anthraquinone moiety can intercalate into DNA, making the compound useful in studying DNA interactions and potentially in developing anticancer agents.
Medicine:
Anticancer Research: Due to its ability to interact with DNA and its platinum content, the compound is being investigated for its potential as an anticancer agent.
Industry:
Dye and Pigment Production: The anthraquinone moiety can be used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) involves several key steps:
DNA Intercalation: The anthraquinone moiety intercalates into the DNA, disrupting its structure and function.
Platinum Binding: The platinum center binds to DNA, forming cross-links that inhibit DNA replication and transcription.
Cellular Pathways: These interactions trigger cellular pathways leading to apoptosis (programmed cell death), making the compound a potential anticancer agent.
Comparison with Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Mitoxantrone: An anthraquinone-based anticancer drug that intercalates into DNA.
Doxorubicin: Another anthraquinone-based drug with DNA intercalation properties.
Uniqueness:
Combination of Anthraquinone and Platinum: Unlike other compounds, ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) combines the properties of both anthraquinone and platinum, potentially offering synergistic effects in its applications.
Properties
CAS No. |
131012-13-0 |
|---|---|
Molecular Formula |
C18H19Cl2N3O2Pt |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
1-[2-(2-aminoethylamino)ethylamino]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C18H19N3O2.2ClH.Pt/c19-8-9-20-10-11-21-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22;;;/h1-7,20-21H,8-11,19H2;2*1H;/q;;;+2/p-2 |
InChI Key |
AEYMQJCSZZIUDN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCN.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




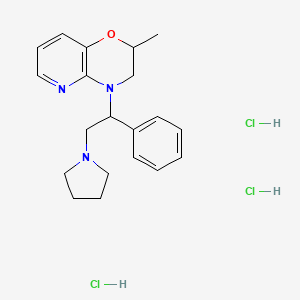

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)

